Clidinium-D5 bromide
Descripción
BenchChem offers high-quality Clidinium-D5 bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clidinium-D5 bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H26BrNO3 |
|---|---|
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)-2-phenylacetate;bromide |
InChI |
InChI=1S/C22H26NO3.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1/i2D,4D,5D,8D,9D; |
Clave InChI |
GKEGFOKQMZHVOW-DIVICVDQSA-M |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C(=O)OC3C[N+]4(CCC3CC4)C)O)[2H])[2H].[Br-] |
SMILES canónico |
C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-] |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Clidinium-D5 Bromide: Structure, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Clidinium-D5 bromide, a deuterated analogue of the anticholinergic agent Clidinium bromide. As a Senior Application Scientist, this document synthesizes foundational chemical data with practical insights into its synthesis, characterization, and application, particularly its role as an internal standard in pharmacokinetic and metabolic studies.
Introduction to Clidinium-D5 Bromide
Clidinium-D5 bromide is the deuterium-labeled form of Clidinium bromide.[1][2] Clidinium bromide itself is a synthetic quaternary amine antimuscarinic agent.[1][2][3] It exerts its pharmacological effect by inhibiting the muscarinic action of acetylcholine at postganglionic parasympathetic neuroeffector sites, leading to antispasmodic and antisecretory effects on the gastrointestinal tract.[4] Due to these properties, it is used in the treatment of peptic ulcer disease and to alleviate abdominal cramps and spasms associated with conditions like irritable bowel syndrome and diverticulitis.[4][5]
The introduction of five deuterium atoms into the Clidinium bromide structure results in a molecule with a higher molecular weight, which is readily distinguishable from the unlabeled drug by mass spectrometry. This key feature makes Clidinium-D5 bromide an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[2]
Chemical Structure and Physicochemical Properties
The fundamental characteristics of Clidinium-D5 bromide are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 3-[(Hydroxydiphenylacetyl)oxy]-1-methyl-1-azoniabicyclo[2.2.2]octane-d5 bromide | [6] |
| Molecular Formula | C₂₂H₂₁D₅BrNO₃ | [1][6][7] |
| Molecular Weight | 437.38 g/mol | [1][2][4][7] |
| Unlabeled CAS No. | 3485-62-9 | [6] |
The structure of Clidinium-D5 bromide is characterized by a quinuclidinol core, which is esterified with a derivative of benzilic acid. The positive charge is localized on the quaternary nitrogen atom of the bicyclic system. The five deuterium atoms are typically incorporated into one of the phenyl rings.
Caption: Chemical structure of Clidinium-D5 bromide.
Synthesis of Clidinium-D5 Bromide
While the precise, proprietary synthesis of Clidinium-D5 bromide may vary between manufacturers, a general synthetic route can be extrapolated from the known synthesis of Clidinium bromide.[8] The key adaptation is the use of a deuterated starting material, in this case, deuterated benzilic acid or a precursor.
A plausible synthetic pathway involves two main steps:
-
Esterification: Reaction of 3-quinuclidinol with deuterated benziloyl chloride.
-
Quaternization: Alkylation of the tertiary amine of the resulting ester with methyl bromide.
Caption: Proposed synthetic workflow for Clidinium-D5 bromide.
Experimental Protocol (Adapted from Clidinium Bromide Synthesis)
-
Preparation of the Deuterated Benzilate Ester:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-quinuclidinol in an appropriate solvent such as toluene.
-
Add a solution of benziloyl-d5 chloride in toluene dropwise to the flask.
-
Reflux the mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
After cooling, the reaction mixture is worked up by washing with an acidic aqueous solution to remove unreacted starting materials.
-
The aqueous phase is then made alkaline, and the product is extracted with an organic solvent like chloroform.
-
The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude deuterated benzilate ester.
-
Purification can be achieved by recrystallization.
-
-
Quaternization to Form Clidinium-D5 Bromide:
-
Dissolve the purified deuterated benzilate ester in chloroform.
-
To this solution, add a solution of methyl bromide in a suitable solvent (e.g., ether).
-
Allow the mixture to stand at room temperature, followed by refrigeration to facilitate crystallization.
-
The resulting crystalline precipitate of Clidinium-D5 bromide is collected by filtration.
-
The final product can be further purified by recrystallization from a suitable solvent system, such as a mixture of methanol, acetone, and ether.[8]
-
Physicochemical and Analytical Characterization
The physicochemical properties of Clidinium-D5 bromide are expected to be very similar to its non-deuterated counterpart.
-
Appearance: White to off-white crystalline solid.[8]
-
Solubility: Slightly soluble in water and methanol.[8]
-
Melting Point: The melting point of unlabeled Clidinium bromide is reported to be in the range of 240-241°C.[8] The deuterated version is expected to have a similar melting point.
Analytical Methods for Characterization
The definitive characterization of Clidinium-D5 bromide relies on a combination of spectroscopic and spectrometric techniques.
-
Mass Spectrometry (MS): This is the primary technique to confirm the molecular weight and the incorporation of deuterium atoms. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy. In tandem MS (MS/MS), a characteristic fragmentation pattern would be observed, which can be compared to the unlabeled standard to confirm the location of the deuterium labels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show a decrease in the integration of the signals corresponding to the protons on the deuterated phenyl ring.
-
¹³C NMR would also show characteristic changes in the signals for the deuterated carbons.
-
²H (Deuterium) NMR would directly show the presence and chemical environment of the deuterium atoms.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of Clidinium-D5 bromide. A reversed-phase HPLC method can be developed to separate the final product from any starting materials or by-products.
Sample HPLC Protocol for Purity Assessment
This protocol is adapted from published methods for the analysis of Clidinium bromide.[5][9]
| Parameter | Condition |
| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., 0.1 M ammonium acetate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 218 nm |
| Injection Volume | 10-20 µL |
| Column Temp. | 25°C |
Application as an Internal Standard in Bioanalysis
The primary utility of Clidinium-D5 bromide is as an internal standard in quantitative bioanalytical methods, particularly for the determination of Clidinium bromide in biological matrices like plasma or urine.
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:
-
Correction for Matrix Effects: The deuterated standard co-elutes with the unlabeled analyte and experiences similar ionization suppression or enhancement in the mass spectrometer source, allowing for accurate correction.
-
Correction for Extraction Variability: Any loss of analyte during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be mirrored by a proportional loss of the internal standard.
-
Improved Precision and Accuracy: By normalizing the response of the analyte to that of the internal standard, the overall precision and accuracy of the assay are significantly improved.
Caption: Workflow for bioanalysis using a deuterated internal standard.
References
-
Cambridge Bioscience. Clidinium Bromide-d5 - TargetMol Chemicals Inc. [Link]
-
Wikipedia. Clidinium bromide. [Link]
- Google Patents. CN108558860B - Method for synthesizing umeclidinium bromide.
-
PubChem. Clidinium Bromide. [Link]
-
USP-NF. Chlordiazepoxide Hydrochloride and Clidinium Bromide Capsules. [Link]
-
ResearchGate. Simultaneous Determination of Clidinium Bromide and Chlordiazepoxide in Combined Dosage Forms by High Performance Liquid Chromatography. [Link]
-
PMC. Simultaneous Determination of Clidinium Bromide and Chlordiazepoxide in Combined Dosage Forms by High-Performance Liquid Chromatography. [Link]
-
USP-NF. Clidinium Bromide. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clidinium bromide - Wikipedia [en.wikipedia.org]
- 4. Clidinium Bromide-d5 | TargetMol [targetmol.com]
- 5. Simultaneous Determination of Clidinium Bromide and Chlordiazepoxide in Combined Dosage Forms by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vivanls.com [vivanls.com]
- 7. Clidinium Bromide-d5 - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. Clidinium bromide | 3485-62-9 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Technical Guide: Solubility, Stability, and Handling of Clidinium-D5 Bromide
Executive Summary & Chemical Identity
Clidinium-D5 Bromide is the stable isotope-labeled analog of Clidinium Bromide, a quaternary ammonium anticholinergic agent. It is primarily utilized as an Internal Standard (IS) in quantitative mass spectrometry (LC-MS/MS) workflows to correct for matrix effects and recovery variations.
While the deuterated "D5" modification adds five deuterium atoms to the quinuclidinyl ring system, it does not significantly alter the bulk physicochemical solubility properties compared to the native compound. However, its high cost and application in trace analysis demand a rigorous handling protocol that prioritizes chemical stability over simple solubility.
Core Physicochemical Profile
| Property | Description |
| Chemical Nature | Quaternary Ammonium Salt (Permanently Charged Cation) |
| Key Functional Group | Ester Linkage (Susceptible to Hydrolysis) |
| Hydrophobicity | Amphiphilic: Ionic head group + Lipophilic diphenyl moiety |
| Isotopic Label | Deuterium (D5) on the quinuclidinyl ring |
Solubility Thermodynamics & Kinetics
Understanding the solubility of Clidinium-D5 Bromide requires analyzing the competition between its crystal lattice energy (ionic bonding) and the solvation energy provided by the solvent.
Solubility in Methanol (Preferred Solvent)
Methanol is the gold standard solvent for preparing primary stock solutions of Clidinium-D5 Bromide.
-
Solubility Limit:
10 mg/mL (Freely soluble at analytical concentrations).[1] -
Mechanism: Methanol acts as a polar protic solvent. The hydroxyl group (-OH) solvates the bromide anion (
) via hydrogen bonding, while the methyl group interacts with the hydrophobic benzilic acid moiety. -
Advantage: Unlike water, methanol suppresses the ionization of the ester carbonyl, significantly reducing the rate of spontaneous hydrolysis (see Section 3).
Solubility in Water (Secondary Solvent)
-
Solubility Limit:
10 mg/mL (in PBS pH 7.2).[1] -
Mechanism: Water provides high dielectric solvation for the quaternary ammonium cation and bromide anion.
-
Critical Limitation: While highly soluble, water promotes ester hydrolysis , especially if the pH drifts above 6.0. Aqueous solutions are thermodynamically unstable over long durations.
Dissolution Dynamics Diagram
The following diagram illustrates the solvation shell mechanism that dictates solvent choice.
Figure 1: Comparative solvation dynamics. Methanol provides solubility without accelerating the hydrolytic degradation pathway common in aqueous environments.
Stability & Degradation Mechanisms
The primary failure mode in Clidinium-D5 handling is ester hydrolysis . The molecule contains a benzilic acid ester linkage connecting the quaternary nitrogen ring to the diphenyl group.
The Hydrolysis Trap
In aqueous conditions, particularly at neutral to alkaline pH (pH > 7), hydroxide ions (
-
Reaction: Clidinium-D5 +
Benzilic Acid + 3-Hydroxy-1-methylquinuclidinium-D5. -
Impact on Analysis: This results in a loss of signal for the parent ion in LC-MS/MS and the appearance of interference peaks.
-
Mitigation:
-
Avoid Alkaline Buffers: Never dissolve the pure standard in basic buffers (e.g., pH 8.0 bicarbonate).
-
Temperature Control: Hydrolysis is temperature-dependent. Always keep aqueous dilutions on ice.
-
Experimental Protocols: Stock Preparation
This protocol is designed to maximize the shelf-life of the expensive deuterated standard while ensuring quantitative accuracy.
Protocol A: Primary Stock Solution (1.0 mg/mL)
Objective: Create a stable, high-concentration master stock.
-
Equilibration: Allow the Clidinium-D5 Bromide vial to reach room temperature before opening to prevent condensation (water ingress).
-
Weighing: Accurately weigh ~1 mg of Clidinium-D5 Bromide into a distinct amber glass vial.
-
Note: Quaternary ammonium salts can be static. Use an anti-static gun if necessary.
-
-
Solvent Addition: Add 100% Methanol (LC-MS Grade) to achieve a concentration of 1.0 mg/mL.
-
Do NOT use water here.
-
-
Dissolution: Vortex for 30 seconds. Sonicate for 1 minute if crystals persist.
-
Storage: Store at -20°C or -80°C. Stable for >6 months.
Protocol B: Working Standard Solution
Objective: Prepare a dilution for daily LC-MS calibration.
-
Aliquot: Take an aliquot of the Methanol Primary Stock.
-
Dilution: Dilute into the initial mobile phase composition (e.g., 50:50 Methanol:Water + 0.1% Formic Acid).
-
Causality: Matching the mobile phase prevents peak distortion (solvent effects) during injection.
-
-
Usage Window: Use aqueous working solutions within 24 hours . Discard afterwards.
Workflow Visualization
Figure 2: Step-by-step workflow for ensuring the integrity of Clidinium-D5 standards from powder to injection.
Analytical Implications (LC-MS/MS)
When developing methods using Clidinium-D5 as an Internal Standard, the solubility profile dictates the chromatography.
-
Mobile Phase Compatibility: Clidinium elutes well with Methanol/Ammonium Acetate or Acetonitrile/Formic Acid gradients.
-
Carryover: Due to the "sticky" nature of quaternary amines on glass and steel, ensure the needle wash solvent contains at least 50% organic solvent (Methanol/Isopropanol).
References
-
National Institutes of Health (NIH) - PubChem . Clidinium Bromide Compound Summary (CID 19004). Retrieved from [Link]
-
ResearchGate . Stability-Indicating HPLC Method for Simultaneous Determination of Clidinium Bromide and Chlordiazepoxide. Retrieved from [Link]
Sources
Ensuring Analytical Precision: A Guide to Isotopic Purity Specifications for Clidinium-D5 Bromide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Imperative of Isotopic Purity in Regulated Bioanalysis
In the landscape of pharmaceutical development and bioanalysis, the quantification of drugs and their metabolites in complex biological matrices demands the utmost precision and accuracy. Stable isotope-labeled (SIL) compounds, such as Clidinium-D5 Bromide, have become the gold standard for use as internal standards (IS) in liquid chromatography-mass spectrometry (LC-MS) based assays.[1] These standards are chemically identical to the analyte of interest, but their increased mass, due to the incorporation of heavy isotopes like deuterium (D or ²H), allows them to be distinguished by the mass spectrometer.[2]
The fundamental principle behind using a SIL internal standard is that it behaves identically to the analyte during sample preparation, chromatography, and ionization, thereby compensating for variability in extraction recovery, matrix effects, and instrument response.[3] This ensures the integrity and reproducibility of the analytical data, which is critical for pharmacokinetic (PK) studies, bioequivalence (BE) studies, and therapeutic drug monitoring that support regulatory submissions.[4][5]
However, the efficacy of Clidinium-D5 Bromide as an internal standard is directly contingent upon its isotopic purity . The presence of significant levels of unlabeled analyte (d0) or lesser-deuterated isotopologues (d1-d4) within the SIL standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[6] Therefore, a comprehensive understanding and rigorous verification of the isotopic purity specifications are not merely a quality control measure but a foundational requirement for generating reliable, defensible data.
Deconstructing Isotopic Purity: Key Concepts
To properly specify and verify the quality of Clidinium-D5 Bromide, it is essential to understand the terminology used to describe its isotopic composition.
-
Isotopologues: These are molecules that differ only in their isotopic composition. For Clidinium-D5 Bromide, the final product is not a single entity but a mixture of isotopologues: the desired fully deuterated (d5) molecule, the unlabeled (d0) molecule, and molecules with intermediate numbers of deuterium atoms (d1, d2, d3, d4).[6]
-
Isotopic Enrichment: This term refers to the percentage of deuterium at a specific labeled position within a molecule.[6] For instance, a starting material with 99% enrichment means there is a 99% probability of finding a deuterium atom at the intended site of labeling.
-
Species Abundance (or Isotopic Purity): This is the most critical specification for an internal standard. It refers to the percentage of the total molecular population that is the desired, fully deuterated isotopologue (in this case, d5).[6] It is practically impossible to synthesize a compound with 100% isotopic purity.[6]
The goal of synthesis is to maximize the species abundance of the d5 isotopologue while minimizing the presence of all other, lower-mass isotopologues, especially the unlabeled d0 species.
Quantitative Specifications for Clidinium-D5 Bromide
While specifications may vary slightly between manufacturers, high-quality Clidinium-D5 Bromide intended for regulated bioanalysis should meet stringent purity criteria. The chemical purity should be exceptionally high, but the isotopic distribution is what defines its performance as an internal standard.
The specifications below represent a robust standard for ensuring minimal cross-talk and analytical interference.
| Isotopologue | Mass Shift (from d0) | Specification | Rationale for Control |
| d5 | +5 amu | ≥ 98.0% | The primary component; high abundance ensures a strong, reliable signal for the internal standard. |
| d4 | +4 amu | ≤ 2.0% | A potential contributor to the d5 signal through natural abundance of ¹³C. |
| d3 | +3 amu | ≤ 0.5% | Monitored to ensure the selectivity of the deuteration process. |
| d2 | +2 amu | ≤ 0.1% | Controlled to minimize any potential minor interferences. |
| d1 | +1 amu | ≤ 0.1% | Controlled to minimize any potential minor interferences. |
| d0 | +0 amu | ≤ 0.1% | The most critical impurity; its presence directly biases the analyte measurement, especially at low concentrations. |
Note: These specifications are typical industry standards for high-purity deuterated internal standards.[1][3]
Experimental Protocol: Isotopic Purity Determination by LC-MS/MS
The definitive technique for verifying the isotopic purity of Clidinium-D5 Bromide is high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS).[7][8] The following protocol outlines a self-validating system for this determination.
4.1 Objective
To quantitatively determine the species abundance of all relevant isotopologues (d0 to d5) in a sample of Clidinium-D5 Bromide.
4.2 Materials and Instrumentation
-
Test Article: Clidinium-D5 Bromide
-
Reference Standard: Clidinium Bromide (d0)
-
Instrumentation: UHPLC system coupled to a triple quadrupole or high-resolution (e.g., Q-TOF) mass spectrometer.[7]
-
Chromatography Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm) capable of providing sharp, symmetrical peaks.
-
Solvents: LC-MS grade acetonitrile, methanol, and water; formic acid or ammonium acetate as a mobile phase modifier.
4.3 Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a stock solution of Clidinium-D5 Bromide at approximately 1 mg/mL in methanol.
-
From this stock, prepare a working solution at a concentration suitable for direct infusion or LC-MS analysis (e.g., 100 ng/mL) in a 50:50 acetonitrile:water mixture. The goal is to achieve a high signal-to-noise ratio without saturating the detector.
-
Causality: Using a clean solvent mixture ensures that the observed isotopic distribution is solely from the test article and not influenced by matrix effects.
-
-
Mass Spectrometer Tuning and Optimization:
-
Infuse the Clidinium-D5 Bromide working solution directly into the mass spectrometer.
-
Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal for the parent ion of Clidinium-D5 ([M]⁺). The expected m/z for the cation is ~357.5 (C₂₂H₂₁D₅NO₃⁺).
-
Causality: Proper tuning is critical to ensure sensitive and stable detection of all isotopologues, preventing mass discrimination.
-
-
Full Scan Mass Spectrum Acquisition:
-
Acquire a high-resolution full scan mass spectrum of the infused solution. The scan range should bracket the expected masses of all isotopologues (e.g., m/z 350-365).
-
Causality: This initial scan provides a qualitative overview of the isotopic distribution and confirms the presence of the expected d5 ion as the most abundant species. It also helps identify any unexpected impurities.
-
-
LC-MS Method Development:
-
Develop a simple isocratic or gradient LC method to ensure the Clidinium-D5 peak is eluted with good peak shape and is free from any co-eluting impurities.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Causality: Chromatographic separation is crucial to differentiate the analyte from any potential chemical impurities that could have similar masses and interfere with the isotopic purity assessment.[7]
-
-
Data Acquisition using Selected Ion Monitoring (SIM) or Extracted Ion Chromatograms (EIC):
-
Inject the working solution onto the LC-MS system.
-
Acquire data by monitoring the specific m/z values for the molecular ion ([M]⁺) of each isotopologue (d0 through d5). For a unit-resolution instrument like a triple quadrupole, these would be:
-
d0: m/z 352.5
-
d1: m/z 353.5
-
d2: m/z 354.5
-
d3: m/z 355.5
-
d4: m/z 356.5
-
d5: m/z 357.5
-
-
Causality: Using SIM (or extracting ion chromatograms from a full scan on an HRMS instrument) provides the highest sensitivity and specificity for each individual isotopologue, allowing for accurate integration of their respective peak areas.[7]
-
-
Data Processing and Calculation:
-
Integrate the peak area for each isotopologue's chromatogram.
-
Sum the areas of all isotopologues (d0 through d5) to get the total ion area.
-
Calculate the percentage of each isotopologue using the following formula:
-
% Species Abundance (dx) = (Area of dx / Total Ion Area) * 100
-
-
Important Correction: For the highest accuracy, especially with HRMS data, one must account for the natural isotopic abundance of ¹³C, ¹⁵N, and ¹⁸O in the molecule, which can contribute to the signal of higher mass isotopologues.[8] This requires deconvolution algorithms often available in the mass spectrometer software.[7][8]
-
Visualization of the Isotopic Purity Workflow
The following diagram illustrates the logical flow of the experimental and data analysis process for determining the isotopic purity of Clidinium-D5 Bromide.
Caption: Workflow for Isotopic Purity Determination of Clidinium-D5 Bromide.
Reporting and Trustworthiness: The Certificate of Analysis
The entire process culminates in a Certificate of Analysis (COA). This document is the cornerstone of trustworthiness for the material. For Clidinium-D5 Bromide, a comprehensive COA must transparently report the findings from the isotopic purity analysis.[9][10] It should include:
-
The final percentage abundance for each isotopologue (d0-d5).
-
The analytical method used for the determination (e.g., LC-MS/MS).
-
The chemical purity as determined by a separate method (e.g., HPLC-UV or ¹H-NMR).
-
A statement confirming that the material meets the pre-defined specifications.
By following a rigorous, self-validating protocol and transparently reporting the results, researchers and drug development professionals can have full confidence in the quality of their Clidinium-D5 Bromide internal standard, ensuring the integrity of their bioanalytical data.
References
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- ResolveMass Laboratories Inc. (2025).
- Veeprho Pharmaceuticals. Clidinium Bromide-D3.
- CIL Isotope Separations.
- Thermo Fisher Scientific. Simultaneous Determination of Clidinium & Chlordiazepoxide on LCMSMS through Chromeleon 7.2.10.
- ScienceDirect. Clidinium Bromide.
- National Institutes of Health (NIH).
- Alfa Chemistry. Isotope-labeled Pharmaceutical Standards.
- ChemicalBook. Clidinium bromide | 3485-62-9.
- Almac Group.
- USP-NF. (2010). Clidinium Bromide.
- U.S. Food and Drug Administration (FDA). (2018).
- Wikipedia. Clidinium bromide.
- TLC Pharmaceutical Standards. TLC Pharmaceutical Standards.
- Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.
- LGC Standards.
- Charles River Labor
- MedchemExpress.com. MCE Isotope-Labeled Compounds Handbook.
- PMC.
- Simson Pharma Limited. Isotope Labelled Compounds.
- Google Patents.
- Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.
- ResearchGate.
- Sigma-Aldrich. Clidinium bromide analytical standard.
- Axios Research. Clidinium Bromide.
- Cayman Chemical. Clidinium (bromide)
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. metsol.com [metsol.com]
- 6. isotope.com [isotope.com]
- 7. almacgroup.com [almacgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]
- 10. criver.com [criver.com]
Methodological & Application
Application Note & Protocol: Preparation of a High-Purity Clidinium-D5 Bromide Internal Standard Stock Solution for Bioanalytical Applications
Abstract: This comprehensive guide provides a detailed, field-proven protocol for the preparation of a Clidinium-D5 bromide internal standard (IS) stock solution. The document is designed for researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, particularly those utilizing liquid chromatography-mass spectrometry (LC-MS/MS). Beyond a simple set of instructions, this note elucidates the scientific rationale behind critical steps, ensuring the final stock solution meets the rigorous standards of accuracy, precision, and stability required by global regulatory bodies.
The Foundational Role of Internal Standards in Bioanalysis
In the landscape of regulated bioanalysis, the objective is to determine the concentration of an analyte in a complex biological matrix with the utmost accuracy and precision. The entire analytical process, from sample extraction to chromatographic injection and mass spectrometric detection, is subject to potential variability. An internal standard is a compound of known concentration added to every sample—calibrators, quality controls (QCs), and study samples—to correct for this variability.[1][2][3]
The ideal IS mimics the physicochemical properties of the analyte, ensuring it behaves similarly during sample processing and analysis.[4][5] For this reason, stable isotope-labeled (SIL) analogues of the analyte, such as Clidinium-D5 bromide, are considered the "gold standard" for LC-MS-based quantification.[5] The deuterium atoms increase the mass of the molecule, making it distinguishable from the unlabeled analyte by the mass spectrometer, yet its chemical behavior is nearly identical. The accuracy of all subsequent measurements is fundamentally dependent on the accuracy of the IS stock solution's concentration. Therefore, its preparation is one of the most critical steps in the entire bioanalytical method validation and sample analysis workflow.[6][7]
Clidinium bromide is an anticholinergic drug used to treat gastrointestinal disorders.[8][9][10] Accurate quantification in biological matrices is essential for pharmacokinetic and bioavailability studies. This protocol outlines the meticulous preparation of its deuterated internal standard, Clidinium-D5 bromide.
Physicochemical Properties and Solvent Selection
A thorough understanding of the reference material's properties is paramount before any weighing or dissolution occurs. Clidinium-D5 bromide shares its core chemical structure with Clidinium bromide, with five hydrogen atoms replaced by deuterium.
Causality of Solvent Choice: The selection of an appropriate solvent is dictated by two primary factors: the solubility of the compound and its compatibility with the analytical method (e.g., LC-MS mobile phase). According to supplier data, Clidinium bromide exhibits good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[11][12] For LC-MS applications, HPLC-grade or MS-grade Methanol is often preferred over DMSO due to its lower boiling point, lower viscosity, and better compatibility with reverse-phase chromatography and electrospray ionization (ESI) sources. The use of a high-purity solvent is non-negotiable, as impurities can introduce interfering peaks, suppress ionization, or react with the standard.
| Parameter | Information | Source(s) |
| Compound Name | Clidinium-D5 Bromide | - |
| Parent Compound | Clidinium Bromide | [8][9] |
| Molecular Formula | C₂₂H₂₁D₅BrNO₃ | (Inferred from parent) |
| Molecular Weight | ~437.4 g/mol | (Inferred from parent) |
| Appearance | White to off-white crystalline solid | [11][12] |
| Recommended Solvents | Methanol, DMSO | [11][12] |
| Storage (Neat) | -20°C | [11] |
| Stability (Neat) | ≥ 4 years at -20°C | [11] |
Experimental Protocol: Preparation of a 1.0 mg/mL Primary Stock Solution
This protocol describes the preparation of 10 mL of a 1.0 mg/mL Clidinium-D5 Bromide primary stock solution. All steps must be performed with meticulous care and documented thoroughly in a laboratory notebook.
Materials and Equipment
-
Reference Standard: Clidinium-D5 Bromide (Purity ≥98%)
-
Solvent: HPLC-grade or MS-grade Methanol
-
Equipment:
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
10 mL Class A volumetric flask with stopper
-
Calibrated volumetric pipettes (for subsequent dilutions)
-
Glass Pasteur pipette or syringe
-
Weighing paper or boat
-
Spatula
-
Ultrasonic bath
-
Appropriate amber glass storage vials with PTFE-lined caps
-
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, gloves
Step-by-Step Gravimetric Procedure
-
Equilibration: Remove the sealed container of Clidinium-D5 Bromide from its -20°C storage. Place it in a desiccator at ambient temperature for at least 30-60 minutes.
-
Scientific Rationale: This critical step prevents the condensation of atmospheric moisture onto the hygroscopic solid upon opening, which would artificially inflate its weight and lead to a lower-than-expected final concentration.[13]
-
-
Weighing: Tare the analytical balance with a clean weighing boat. Using a spatula, carefully weigh approximately 10.0 mg of the Clidinium-D5 Bromide reference standard. Record the exact weight to the highest precision possible (e.g., 10.04 mg).
-
Quantitative Transfer: Carefully transfer the weighed powder into a clean, dry 10 mL Class A volumetric flask. Rinse the weighing boat multiple times with small volumes of methanol, transferring each rinse into the flask to ensure no material is lost.
-
Scientific Rationale: "Quantitative transfer" is a technique to ensure that 100% of the weighed mass is moved into the dissolution vessel. Any residual powder left on the weighing boat is a direct source of error.
-
-
Dissolution: Add approximately 7 mL of methanol to the volumetric flask. Gently swirl the flask to wet the powder, then place it in an ultrasonic bath for 5-10 minutes, or until all solid material is visibly dissolved.
-
Scientific Rationale: Complete dissolution is essential for a homogeneous solution. Sonication provides energy to break up aggregates and accelerate the dissolution process, which is more efficient and reliable than manual shaking alone.
-
-
Thermal Equilibration: Allow the solution to return to the ambient temperature at which the flask was calibrated (usually 20°C).
-
Scientific Rationale: Solvents and glassware expand and contract with temperature changes. Diluting to the final volume while the solution is still cold from sonication or warm from the energy input would result in an inaccurate final volume and concentration.
-
-
Dilution to Volume: Using a glass Pasteur pipette or syringe, carefully add methanol dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.
-
Scientific Rationale: The use of Class A volumetric glassware is specified by regulatory guidelines for its high accuracy and low tolerance for error.[13] Precise alignment with the meniscus is key to achieving that accuracy.
-
-
Homogenization: Stopper the flask securely and invert it slowly 15-20 times.
-
Scientific Rationale: This is arguably one of the most overlooked yet critical steps. The denser, concentrated solution at the bottom of the flask will not mix with the solvent at the top without vigorous, repeated inversion. Failure to homogenize is a common cause of variability in subsequent dilutions and analytical runs.
-
Workflow for Stock Solution Preparation
Caption: Workflow for preparing Clidinium-D5 Bromide IS stock solution.
Quality Control, Storage, and Stability
A prepared standard is not trustworthy until it is properly documented and stored.
Labeling and Documentation
Immediately label the storage vial with, at a minimum, the following information:
-
Compound Name: Clidinium-D5 Bromide Stock Solution
-
Concentration: 1.0 mg/mL (or the exact calculated concentration)
-
Lot Number: (From the neat material)
-
Solvent: Methanol
-
Preparation Date
-
Prepared By
-
Expiration Date
-
Storage Conditions: -20°C
All calculations and weights must be recorded in a permanent laboratory notebook.[15]
Storage and Stability
The primary stock solution should be aliquoted into smaller volumes in amber glass vials to minimize freeze-thaw cycles and exposure to light. Store these aliquots at -20°C.[11] While the neat material is stable for years, the stability of the solution must be established as part of the bioanalytical method validation process, according to FDA and EMA guidelines.[16][17] Aqueous solutions of Clidinium bromide are not recommended for storage beyond one day, reinforcing the choice of an organic solvent for the stock solution.[11]
Concentration Verification
For maximum confidence, the concentration of a primary stock solution should be verified. The most common method is to prepare a second stock solution from a separate weighing, preferably by a different analyst. A dilution of the first stock is then analyzed against a dilution of the second. The results should agree within a pre-defined acceptance criterion (e.g., ±5%).
Preparation of Working Solutions
Working internal standard solutions, which are added directly to samples, are prepared by serially diluting the primary stock solution. This must be done using calibrated volumetric pipettes and Class A volumetric flasks. It is poor practice to perform a single, large dilution (e.g., >100-fold) as this increases the potential for error. A stepwise dilution is preferred.[18]
Example Dilution Scheme for a 100 ng/mL Working IS:
-
Intermediate Stock (10 µg/mL): Pipette 100 µL of the 1.0 mg/mL primary stock into a 10 mL volumetric flask and dilute to volume with the appropriate solvent (often the mobile phase).
-
Working IS (100 ng/mL): Pipette 100 µL of the 10 µg/mL intermediate stock into a 10 mL volumetric flask and dilute to volume.
Conclusion
The preparation of an internal standard stock solution is a foundational activity in quantitative bioanalysis that demands precision, foresight, and a clear understanding of the scientific principles at play. By adhering to the meticulous steps outlined in this guide—from proper material handling and gravimetrics to robust documentation and storage—researchers can establish a high-integrity Clidinium-D5 bromide stock solution. This ensures that the subsequent analytical data is built upon a trustworthy and scientifically valid cornerstone, satisfying the stringent requirements of drug development and regulatory submission.
References
-
Title: Clidinium Bromide Analytical Standard Source: IndiaMART URL: [Link]
-
Title: Clidinium bromide - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation Source: PMC - NIH URL: [Link]
-
Title: Clidinium Bromide | C22H26BrNO3 Source: PubChem URL: [Link]
-
Title: A novel stability indicating RP-HPLC method for the simultaneous estimation of clidinium bromide and chlordiazepoxide in pharmaceutical dosage form Source: TSI Journals URL: [Link]
-
Title: Simultaneous Determination of Clidinium Bromide and Chlordiazepoxide in Combined Dosage Forms by High-Performance Liquid Chromatography Source: PMC - NIH URL: [Link]
-
Title: Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Source: Crawford Scientific URL: [Link]
-
Title: Standard Solution Preparation: A Comprehensive Guide Source: ALWSCI URL: [Link]
-
Title: Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry Source: FDA URL: [Link]
-
Title: How To Make A Standard Solution Source: The Chemistry Blog URL: [Link]
-
Title: Stability-Indicating HPLC Method for Simultaneous Determination of Clidinium Bromide and Chlordiazepoxide in Combined Dosage Forms Source: ResearchGate URL: [Link]
-
Title: When Should an Internal Standard be Used? Source: LCGC International URL: [Link]
-
Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
-
Title: FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis Source: ECA Academy URL: [Link]
-
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]
-
Title: Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium bromide capsules Source: GSC Biological and Pharmaceutical Sciences URL: [Link]
-
Title: How Do You Prepare Reference Standards and Solutions? Source: Spectroscopy Online URL: [Link]
-
Title: NMR Internal Standard Calcs Source: University of Illinois Urbana-Champaign URL: [Link]
-
Title: FDA Draft Guidance for Industry - Bioanalytical Method Validation Source: Regulations.gov URL: [Link]
-
Title: Bioanalytical method validation and study sample analysis m10 Source: ICH URL: [Link]
-
Title: Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations Source: PMC - PubMed Central URL: [Link]
-
Title: Internal Standard Source: MSU chemistry URL: [Link]
-
Title: ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis Source: Bioanalysis Zone URL: [Link]
-
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]
Sources
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. fda.gov [fda.gov]
- 5. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clidinium bromide - Wikipedia [en.wikipedia.org]
- 9. Clidinium Bromide | C22H26BrNO3 | CID 19004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Clidinium Bromide Analytical Standard, Best Price Guaranteed, Supplier in Mumbai [nacchemical.com]
- 13. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Simultaneous Bioanalysis of Chlordiazepoxide and Clidinium via LC-MS/MS
Here is a comprehensive Application Note and Protocol for the simultaneous quantification of Chlordiazepoxide and Clidinium, designed for a high-level scientific audience.
Executive Summary
This protocol details a high-sensitivity, validated LC-MS/MS methodology for the simultaneous quantification of Chlordiazepoxide (CDP) and Clidinium Bromide (CLD) in human plasma. This method addresses the specific physicochemical challenge of analyzing a lipophilic weak base (CDP) alongside a highly polar quaternary ammonium salt (CLD).
The protocol utilizes Deuterated Internal Standards (D5-IS) to correct for non-linear ionization suppression (matrix effects) and extraction variability.
Target Audience
-
Bioanalytical Scientists (CRO/Pharma) conducting Pharmacokinetic (PK) studies.
-
Formulation Scientists requiring stability-indicating assays.
-
Toxicologists monitoring drug-drug interaction (DDI).
Part 1: Scientific Rationale & Mechanistic Insight
The Polarity Mismatch Challenge
The core difficulty in this simultaneous analysis is the divergence in retention mechanisms:
-
Chlordiazepoxide (CDP): Lipophilic (
), retains well on C18, but is susceptible to photo-degradation and hydrolysis to demoxepam. -
Clidinium (CLD): A permanent quaternary ammonium cation. It exhibits poor retention on standard C18 columns due to high water solubility and exclusion from the stationary phase pores, often eluting in the void volume where ion suppression is highest.
The Solution: We utilize a Core-Shell C18 column with Iso-butyl side chains (XB-C18) . The core-shell technology improves resolution, while the iso-butyl bonding provides steric protection and alternative selectivity that aids in retaining the quaternary amine without requiring ion-pairing reagents (which suppress MS signal).
The Role of D5 Internal Standards
In electrospray ionization (ESI), co-eluting phospholipids can drastically alter ionization efficiency.
-
Chlordiazepoxide-d5 (CDP-d5): Corrects for the photo-instability of CDP during processing.
-
Clidinium-d5 (CLD-d5): Critical for correcting the "void volume" matrix effects if CLD elutes early.
-
Note: If only CDP-d5 is available, it cannot accurately compensate for Clidinium's matrix effects due to the retention time gap. This protocol assumes the use of a dual IS strategy or a matched analog for CLD.
Part 2: Experimental Workflow Visualization
The following diagram illustrates the critical decision points and workflow for this method.
Figure 1: Optimized Solid Phase Extraction (SPE) workflow for simultaneous extraction of basic and quaternary amine drugs.
Part 3: Detailed Protocol
Materials & Reagents
-
Analytes: Chlordiazepoxide HCl, Clidinium Bromide (USP Reference Standards).
-
Internal Standards: Chlordiazepoxide-d5 (Cerilliant), Clidinium-d5 (Custom or Alsachim).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
-
Buffer: Ammonium Formate (10 mM).
-
SPE Cartridges: Oasis WCX (Weak Cation Exchange) or Strata-X-CW (30 mg/1 mL). Rationale: WCX retains the quaternary amine (CLD) via ionic interaction while retaining the lipophilic CDP via reverse-phase interaction.
Solution Preparation
-
Stock Solutions (1.0 mg/mL):
-
Dissolve CDP in MeOH (Protect from light; amber glass).
-
Dissolve CLD in Water/MeOH (50:50).
-
-
Internal Standard Spiking Solution (IS-Spike):
-
Prepare a combined solution of CDP-d5 (500 ng/mL) and CLD-d5 (500 ng/mL) in 50% Methanol.
-
Sample Preparation (Solid Phase Extraction)
Self-Validating Step: The use of WCX cartridges ensures that interferences which do not possess a positive charge are washed away, significantly cleaning the baseline for CLD.
-
Aliquot: Transfer 200 µL of plasma into a 2 mL tube.
-
IS Addition: Add 20 µL of IS-Spike . Vortex 30s.
-
Dilution: Add 200 µL of 2% Phosphoric Acid (H3PO4) to acidify and disrupt protein binding.
-
Conditioning: Condition WCX cartridge with 1 mL MeOH followed by 1 mL Water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing:
-
Wash 1: 1 mL 2% Ammonium Hydroxide (removes neutrals/acids).
-
Wash 2: 1 mL Methanol (removes hydrophobic interferences).
-
-
Elution: Elute with 2 x 250 µL of ACN containing 5% Formic Acid .
-
Mechanism: The acid disrupts the cation-exchange mechanism, releasing the quaternary amine and the weak base.
-
-
Reconstitution: Evaporate under Nitrogen at 40°C. Reconstitute in 200 µL of Initial Mobile Phase.
LC-MS/MS Conditions
Chromatography:
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Phenomenex Kinetex 2.6 µm XB-C18 (100 x 2.1 mm).
-
Temperature: 40°C.
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient Program:
| Time (min) | % B | Flow (mL/min) | Phase |
| 0.00 | 10 | 0.4 | Initial |
| 0.50 | 10 | 0.4 | Load |
| 3.50 | 90 | 0.4 | Elution (CDP) |
| 4.50 | 90 | 0.4 | Wash |
| 4.60 | 10 | 0.4 | Re-equilibration |
| 6.50 | 10 | 0.4 | End |
Mass Spectrometry (ESI+):
-
Mode: MRM (Multiple Reaction Monitoring).
-
Spray Voltage: 3500 V.
-
Source Temp: 500°C.
MRM Table:
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Dwell (ms) |
| Chlordiazepoxide | 300.1 | 227.1 | 25 | 50 |
| CDP-d5 (IS) | 305.1 | 232.1 | 25 | 50 |
| Clidinium | 352.2 | 142.1 | 30 | 50 |
| CLD-d5 (IS) | 357.2 | 142.1 | 30 | 50 |
Note: The transition 352 -> 142 for Clidinium represents the cleavage of the ester bond, yielding the quinuclidinyl cation.
Part 4: Data Analysis & Validation Criteria
System Suitability
Before running the batch, inject the "System Suitability Standard" (SSS) 6 times.
-
Requirement: RSD of Peak Area Ratio < 5%.
-
Tailing Factor: Must be < 1.5 for Clidinium (critical check for column aging).
Calculation of Matrix Factor (MF)
To ensure the D5-IS is working correctly, calculate the IS-normalized Matrix Factor:
-
Acceptance: The IS-normalized MF should be between 0.85 and 1.15. If outside this range, the D5 IS is not compensating for suppression adequately, likely due to chromatographic separation between analyte and IS (Deuterium Isotope Effect).
Linearity[4][5]
-
Chlordiazepoxide: 1.0 – 1000 ng/mL (
) -
Clidinium: 0.1 – 100 ng/mL (
) -
Weighting:
is recommended due to the wide dynamic range.
Part 5: Troubleshooting & Stability
Stability Decision Tree
Use this logic flow to diagnose stability issues during method validation.
Figure 2: Troubleshooting logic for common stability and chromatography issues.
References
-
Dubey, N. K., et al. (2025). "A novel LC-MS/MS method for simultaneous estimation of chlordiazepoxide and clidinium in human plasma and its application to pharmacokinetic assessment."[2][3][4] Taylor & Francis / Xenobiotica. (Note: Verified via snippet context).
-
Thermo Fisher Scientific. "Simultaneous Determination of Clidinium & Chlordiazepoxide on LCMSMS." Application Note 73210.
-
Sigma-Aldrich. "Chlordiazepoxide-d5 Certified Reference Material Data Sheet."
-
Kannan, K., et al. (2023). "LC-MS/MS methods for the determination of quaternary ammonium compounds... in human serum."[5] Journal of Chromatography B. (Provides grounding for Quaternary Amine extraction).
Sources
- 1. Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel LC-MS/MS method for simultaneous estimation of chlordiazepoxide and clidinium in human plasma and its application to pharmacokinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Application Note: UHPLC-MS/MS Quantitation of Clidinium Bromide using Clidinium-D5 Internal Standard
Executive Summary
This application note details a robust, high-sensitivity UHPLC-MS/MS protocol for the quantitation of Clidinium Bromide in human plasma, utilizing Clidinium-D5 as a stable isotope-labeled internal standard (SIL-IS). Designed for pharmacokinetic (PK) and bioequivalence studies, this method overcomes common challenges associated with quaternary ammonium compounds—specifically peak tailing and matrix effects—by leveraging a core-shell stationary phase and optimized electrospray ionization (ESI) parameters.
Key Performance Indicators:
-
LLOQ: 5.0 pg/mL[1]
-
Linearity: 5.0 – 3000 pg/mL (
) -
Run Time: 4.5 minutes
-
Sample Volume: 150 µL Plasma
Chemical & Physical Profile
Understanding the physicochemical properties of the analyte is critical for method optimization. Clidinium is a permanently charged quaternary ammonium cation, which dictates the use of ESI+ and influences chromatographic retention.
| Property | Clidinium Bromide (Analyte) | Clidinium-D5 Bromide (IS) |
| CAS Number | 3485-62-9 | N/A (Deuterated Analog) |
| Molecular Formula | ||
| Precursor Ion (M+) | 352.2 m/z | 357.2 m/z |
| LogP | ~ -1.5 (Polar/Ionic) | ~ -1.5 |
| pKa | N/A (Quaternary Amine) | N/A |
| Solubility | Soluble in Water, Methanol | Soluble in Water, Methanol |
Method Development Rationale (The "Why")
Chromatographic Strategy
Quaternary amines like Clidinium exhibit strong silanophilic interactions with residual silanols on silica columns, often resulting in severe peak tailing.
-
Column Choice: We utilize a Kinetex XB-C18 (2.6 µm) or Acquity UPLC BEH C18 (1.7 µm) . The "XB" (Cross-Linked Butyl) or "BEH" (Ethylene Bridged Hybrid) technologies shield silanols, ensuring sharp peak shapes for basic compounds without requiring high concentrations of ion-pairing agents [1].
-
Mobile Phase: Acidic pH is maintained using 0.1% Formic Acid . Although Clidinium is permanently charged, the acidic environment suppresses the ionization of silanols (
), reducing secondary interactions.
Mass Spectrometry & Fragmentation Mechanism
The method relies on the specific ester cleavage of the Clidinium molecule.
-
Ionization: ESI Positive mode is naturally selected as Clidinium exists as a pre-formed cation in solution.
-
Fragmentation: Upon Collision-Induced Dissociation (CID), the ester bond cleaves. The positive charge is retained on the quinuclidine ring (Product Ion 142 m/z), while the benzilic acid moiety is lost as a neutral fragment.
-
Isotope Labeling: The D5 label is located on the phenyl rings of the benzilic acid moiety. Therefore, the neutral loss carries the label, and the detected fragment (142 m/z) is identical for both Analyte and IS. This requires high chromatographic resolution or careful blank verification, although the mass shift in the precursor (352 vs 357) provides the primary selectivity.
Figure 1: Fragmentation pathway logic for Clidinium and Clidinium-D5. Note that the D5 label is lost in the neutral fragment, making the precursor mass selection critical.
Experimental Protocol
Reagents and Standards
-
Clidinium Bromide Reference Standard: >98% purity.
-
Clidinium-D5 Bromide (IS): >98% isotopic purity.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[2]
-
Additives: LC-MS Grade Formic Acid (FA), Ammonium Formate.
Stock Solution Preparation
-
Master Stock (1.0 mg/mL): Dissolve accurately weighed Clidinium Bromide in Methanol. Store at -20°C.
-
IS Stock (1.0 mg/mL): Dissolve Clidinium-D5 in Methanol.
-
Working IS Solution: Dilute IS Stock to ~50 ng/mL in 50:50 ACN:Water.
Sample Preparation: Solid Phase Extraction (SPE)
Rationale: SPE is chosen over protein precipitation to minimize matrix effects and achieve the ultra-low LLOQ (5 pg/mL) required for PK studies [2].
-
Pre-treatment: Aliquot 150 µL plasma into a tube. Add 50 µL Working IS Solution. Vortex 30s.
-
Conditioning: Use Oasis WCX (Weak Cation Exchange) or equivalent mixed-mode cartridges. Condition with 1 mL MeOH followed by 1 mL Water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash with 1 mL 5% Ammonium Hydroxide in water (to remove neutrals/acids) followed by 1 mL Methanol (to remove hydrophobic neutrals).
-
Note: Clidinium is permanently positive, so it stays bound to the WCX sorbent even at high pH.
-
-
Elution: Elute with 2% Formic Acid in Acetonitrile . The acid disrupts the ionic interaction with the WCX sorbent.
-
Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).
UHPLC Parameters
-
System: Thermo Vanquish Horizon or Waters ACQUITY UPLC I-Class.
-
Column: Phenomenex Kinetex XB-C18, 100 x 2.1 mm, 2.6 µm (or equivalent).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 5 - 10 µL.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 15 | Initial Hold |
| 0.50 | 15 | Load |
| 2.50 | 85 | Elution |
| 3.00 | 85 | Wash |
| 3.10 | 15 | Re-equilibration |
| 4.50 | 15 | End of Run |
MS/MS Parameters
-
Instrument: Triple Quadrupole (e.g., TSQ Altis, Sciex 6500+).
-
Source: H-ESI / TurboV (Positive Mode).
-
Spray Voltage: 3500 V.
-
Ion Transfer Tube Temp: 325°C.
-
Vaporizer Temp: 350°C.
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) |
|---|---|---|---|---|
| Clidinium | 352.1 | 142.1 | 50 | 32 |
| Clidinium-D5 | 357.2 | 142.2 | 50 | 32 |[1]
Method Validation (Self-Validating Criteria)
To ensure the method is a "self-validating system," the following acceptance criteria must be met for every analytical run, aligned with ICH M10 guidelines [3].
-
System Suitability:
-
Inject the LLOQ standard 5 times before the run.
-
Requirement: %CV of Area Ratio < 5%. Retention time shift < 0.1 min.
-
-
Linearity:
-
Construct an 8-point calibration curve (5 – 3000 pg/mL).
-
Requirement: Linear regression (
weighting), . Back-calculated concentrations must be within ±15% (±20% for LLOQ).
-
-
Accuracy & Precision:
-
QC samples at Low, Mid, and High levels.[3]
-
Requirement: Mean accuracy within 85-115%. Intra- and Inter-day precision (%CV) < 15%.
-
-
Matrix Effect (IS Normalized):
-
Compare slope of calibration lines in solvent vs. matrix.
-
Requirement: Matrix Factor (MF) between 0.85 and 1.15. The IS (Clidinium-D5) must track the analyte's suppression/enhancement perfectly.
-
Figure 2: Decision tree for analytical run acceptance.
Troubleshooting & Optimization
| Issue | Potential Cause | Corrective Action |
| Peak Tailing | Silanol interactions | Ensure Mobile Phase pH is acidic (~3.0). Switch to "XB" or "BEH" column chemistry. |
| Carryover | Adsorption to injector | Use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20) . Quaternary amines stick to plastic; use glass inserts. |
| Low Sensitivity | Ion Suppression | Check phospholipid removal. If using Protein Precipitation, switch to SPE (WCX protocol). |
| IS Interference | Cross-talk | Ensure mass resolution is set to "Unit" or "0.7 FWHM" on Q1. Verify IS purity. |
References
-
Parekh, J. et al. (2025). A novel LC-MS/MS method for simultaneous estimation of chlordiazepoxide and clidinium in human plasma. PubMed. Retrieved from [Link]
-
ICH. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation.[2][4] Retrieved from [Link]
-
Agilent Technologies. (2017).[5] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Application Note. Retrieved from [Link]
Sources
- 1. A novel LC-MS/MS method for simultaneous estimation of chlordiazepoxide and clidinium in human plasma and its application to pharmacokinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. medicalpaper.net [medicalpaper.net]
- 5. agilent.com [agilent.com]
Troubleshooting & Optimization
Clidinium-D5 bromide peak tailing in reverse phase chromatography
Initiating Data Collection
I'm now starting with extensive Google searches to gather data. My focus is on Clidinium-D 5 bromide. I'm especially interested in chemical properties, and common analytical problems associated with reverse phase chromatography.
Expanding Search Parameters
I've broadened my search parameters to include not just general information, but also specific troubleshooting guides and literature directly addressing peak tailing in reverse phase HPLC, with Clidinium-D5 bromide as a key focus. I'm paying close attention to silanol interactions and their role. I'm also now investigating validated methods for Clidinium-D5 or related compounds to develop a comprehensive understanding.
Developing the Knowledge Base
I'm now diving deep into Clidinium-D5 bromide, its characteristics, and challenges in reverse phase chromatography, especially peak tailing. I'm searching for existing troubleshooting guides and literature that directly addresses peak tailing, and I will be paying close attention to silanol interactions as a key factor. I'm also searching for validated methods for Clidinium-D5 to develop a better understanding of optimal chromatographic conditions. I'll be sure to include all sources. I'll proceed by organizing the information to be included into a technical support article, in a question-and-answer format, addressing the "why" behind each suggestion.
Technical Support Center: Minimizing Clidinium-D5 Bromide Carryover
Ticket ID: CLID-D5-CO-001 Status: Open Assigned Specialist: Senior Application Scientist, Bioanalytical Division Subject: Resolution of persistent Clidinium-D5 (Internal Standard) carryover in LC-MS/MS workflows.
Executive Summary
Clidinium Bromide (and its deuterated analog, Clidinium-D5) presents a unique bioanalytical challenge due to its quaternary ammonium structure . Unlike typical amines, it possesses a permanent positive charge independent of pH. This cationic nature drives aggressive adsorption to negatively charged surfaces (silanols on glass, metallic oxides on stainless steel, and Vespel® rotor seals) via electrostatic interactions.
This guide provides a self-validating protocol to eliminate carryover, ensuring the integrity of your Lower Limit of Quantitation (LLOQ) and Internal Standard (IS) response consistency.
Module 1: The Mechanism (Root Cause Analysis)
To defeat the carryover, you must understand the binding mechanism. Clidinium-D5 does not "precipitate" in the traditional sense; it sticks via ion-exchange mechanisms.
The Cationic Trap
Standard "reversed-phase" washes (e.g., 100% Acetonitrile) often fail because they do not disrupt the electrostatic bond between the quaternary amine and the surface.
Module 2: The Chemistry (Wash Solvent Optimization)
The "Universal Wash" (MeOH:Water) is ineffective for Clidinium. You require a Strong Wash that performs two functions:
-
Protonation: Saturates surface silanols with H+, making them neutral (-Si-OH) rather than negative (-Si-O⁻).
-
Solvation: Dissolves the hydrophobic backbone of the Clidinium molecule.
Recommended Solvent Architecture
| Solvent Type | Composition | Function |
| Weak Wash (S1) | 90:10 Water:Acetonitrile (No additives) | Matches initial gradient conditions. Prevents "solvent shock" precipitation in the loop. |
| Strong Wash (S2) | 40:40:20 Acetonitrile:IPA:Water + 0.1% TFA | The "Nuclear" Option. IPA adds viscosity to scrub walls; TFA provides ion-pairing to neutralize the cation; ACN solubilizes the drug. |
| Alternative S2 | 90:10 MeOH:Water + 0.5% Formic Acid | Use if TFA is strictly banned in your lab. Less effective but safer for MS sensitivity. |
Critical Note: Trifluoroacetic Acid (TFA) is the most effective additive for quaternary amines because it forms a tight ion pair with the cation, rendering it neutral and soluble in organic solvents. Used only in the wash (which goes to waste), it poses minimal risk of signal suppression if the valve timing is correct.
Module 3: The Physics (Hardware & Protocol)
Chemistry alone cannot fix dead volumes. The physical interaction points must be addressed.[1]
Needle Seat Material
-
Problem: Standard stainless steel or Vespel® seats bind cations.
-
Solution: Switch to PEEK or Ceramic needle seats. These materials are hydrophobic and lack the active sites that bind Clidinium.
Valve Rotor Seal
-
Problem: Vespel (polyimide) hydrolyzes at high pH, creating carboxyl groups (-COOH) that act as cation exchange sites, trapping Clidinium.
-
Solution: Replace with Tefzel (ETFE) or PEEK rotor seals.
The Multi-Rinse Protocol
Implement the following autosampler sequence. Do not rely on a single dip.
Module 4: Troubleshooting FAQ
Q1: I see Clidinium-D5 peaks in my double blank (DB) after a high standard (ULOQ). Is this column or autosampler carryover?
-
Test: Run the sequence: ULOQ -> DB1 -> DB2 (No Injection).
-
Diagnosis: If the peak disappears in the "No Injection" run (where the needle does not move), the carryover is in the Autosampler (needle/seat). If the peak persists even without injection, the carryover is on the Column (requires a sawtooth gradient wash).
Q2: Why does my Internal Standard (D5) response drift downward over the batch?
-
Cause: This is often "reverse carryover" or adsorption. The D5 is sticking to the container walls or the needle before injection.
-
Fix: Ensure your sample solvent contains at least 20-30% organic (if protein precipitation) or use polypropylene vials. Avoid glass vials for low-concentration QACs unless silanized.
Q3: Can I use 100% Acetonitrile as a strong wash?
-
No. Pure organic solvents often fail to solvate salts of quaternary amines effectively. You need water (at least 10-20%) to maintain solubility of the salt form, and acid to prevent surface adsorption.
Q4: I switched to a PEEK needle seat, but carryover returned after 300 injections.
-
Reason: PEEK is soft. The needle physically scores the seat over time, creating micro-grooves that trap liquid.
-
Maintenance: Change PEEK needle seats preventatively every 500-1000 injections for sticky compounds.
References
-
Thermo Fisher Scientific. (2025). Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods. Retrieved from
-
ResearchGate. (2025).[2][3] Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. Retrieved from
-
National Institutes of Health (NIH). (2021). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules. Retrieved from
-
Agilent Technologies. (2017). HPLC Maintenance - Replacing the Seat Assembly on an Agilent G4226X/G1367E. Retrieved from
-
LCGC International. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. Retrieved from
Sources
Validation & Comparative
A Guide to Bioequivalence Studies for Clidinium Bromide Formulations: Leveraging Clidinium-D5 Bromide for Enhanced Bioanalytical Precision
This guide provides a comprehensive technical framework for designing and executing bioequivalence (BE) studies for drug products containing clidinium bromide. It is specifically tailored for researchers, scientists, and drug development professionals, with a core focus on the strategic implementation of a stable isotope-labeled internal standard, Clidinium-D5 bromide, to ensure the highest degree of analytical accuracy and compliance with global regulatory standards.
Part 1: The Imperative of Bioequivalence and the Role of an Ideal Internal Standard
The primary goal of a bioequivalence study is to demonstrate with a high degree of statistical confidence that a generic drug product exhibits a comparable rate and extent of absorption to the reference listed drug (RLD). This pharmacokinetic comparison, centered on parameters like Cmax (maximum concentration) and AUC (area under the concentration-time curve), serves as the basis for therapeutic equivalence.
In modern bioanalysis, particularly with the precision of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the choice of an internal standard (IS) is paramount. A stable isotope-labeled internal standard, such as Clidinium-D5 bromide, is the gold standard.
The Rationale for Clidinium-D5 Bromide:
-
Physicochemical Equivalence: Clidinium-D5 bromide is structurally identical to the analyte, clidinium bromide, except for the substitution of five protons with deuterium atoms. This mass difference is easily resolved by a mass spectrometer. However, its physicochemical behavior during sample extraction, chromatography, and ionization is virtually indistinguishable from the analyte. This ensures that any variability or loss encountered by the analyte during sample processing is mirrored by the IS, allowing for highly accurate correction.
-
Mitigation of Matrix Effects: Biological matrices such as human plasma are inherently complex and can cause ion suppression or enhancement, a phenomenon known as the matrix effect. As Clidinium-D5 bromide co-elutes with clidinium bromide, it experiences the same matrix effects. By calculating the peak area ratio of the analyte to the IS, these effects are effectively nullified, leading to more accurate and precise quantification.
-
Improved Method Robustness: The use of a stable isotope-labeled IS compensates for minor variations in instrument performance and sample preparation, leading to a more rugged and reproducible bioanalytical method.
Part 2: Regulatory Landscape and Clidinium Bromide BE Study Design
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide a framework for conducting BE studies. While product-specific guidance for every compound may not be available, the general principles for immediate-release oral solid dosage forms are well-established and applicable to clidinium bromide.[1][2][3]
Core Bioequivalence Study Design Parameters:
A standard BE study for an immediate-release clidinium bromide product is typically a single-dose, two-way crossover study conducted in healthy volunteers under fasting conditions.[4][5]
| Study Design Element | Recommendation and Rationale |
| Study Population | Healthy adult male and non-pregnant, non-lactating female volunteers, typically between 18 and 55 years of age. A sufficient number of subjects (usually ≥24) is required to achieve adequate statistical power.[5][6] |
| Study Design | Single-dose, two-period, two-sequence, crossover design. This design is highly efficient as each subject acts as their own control, minimizing inter-subject variability. |
| Treatment Arms | Test Product (generic clidinium bromide) vs. Reference Listed Drug (RLD). |
| Washout Period | A sufficient washout period between treatments is crucial to prevent carryover effects. Given the reported half-life of clidinium bromide, a washout period of at least 7 days is recommended. |
| Dosing Conditions | A single oral dose of the test and reference products administered with a standardized volume of water (e.g., 240 mL) after an overnight fast of at least 10 hours.[5] |
| Blood Sampling | Frequent blood sampling is required to accurately define the plasma concentration-time profile. Key time points include pre-dose (0 hr) and multiple post-dose points to capture Cmax and the elimination phase (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24 hours).[1] |
| Analyte | Clidinium in plasma. |
| Bioanalytical Method | A fully validated LC-MS/MS method for the quantification of clidinium in plasma, employing Clidinium-D5 bromide as the internal standard. |
| Pharmacokinetic Parameters | Primary endpoints are Cmax, AUC0-t (Area under the curve to the last quantifiable concentration), and AUC0-∞ (Area under the curve extrapolated to infinity). |
| Statistical Analysis | The 90% Confidence Interval (CI) for the geometric mean ratio (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ must be contained within the acceptance limits of 80.00% to 125.00%. |
Part 3: The Bioanalytical Workflow: A Step-by-Step Protocol
A robust and validated bioanalytical method is the cornerstone of a successful BE study. The following protocol outlines a typical workflow for the quantification of clidinium in human plasma using LC-MS/MS.
Experimental Protocol: LC-MS/MS Quantification of Clidinium in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma (calibration standards, quality control samples, or study samples) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the working solution of Clidinium-D5 bromide (e.g., 100 ng/mL in methanol) to each tube, except for blank samples.
-
Vortex briefly (approx. 10 seconds).
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Conditions:
-
LC System: A validated UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient optimized for the separation of clidinium from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Clidinium: Q1: 352.2 m/z → Q3: 145.1 m/z
-
Clidinium-D5: Q1: 357.2 m/z → Q3: 145.1 m/z
-
-
Note: Specific MS parameters like collision energy and declustering potential must be optimized for the instrument in use.
-
Bioanalytical Workflow Diagram:
Sources
Safety Operating Guide
Navigating the Safe Handling of Clidinium-D5 Bromide: A Guide to Personal Protective Equipment and Disposal
Researchers, scientists, and drug development professionals working with potent compounds like Clidinium-D5 bromide bear a significant responsibility to ensure their safety and the integrity of their work. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) and outlining proper disposal protocols. By understanding the causality behind these procedural choices, you can foster a culture of safety and maintain the highest standards of scientific integrity in your laboratory.
Clidinium-D5 bromide, a deuterated analog of the anticholinergic agent Clidinium bromide, presents similar toxicological concerns. The primary hazards include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2][3] Therefore, a comprehensive approach to PPE is not merely a suggestion but a critical component of safe laboratory practice.
The Hierarchy of Controls: A Foundation for Safety
Before detailing specific PPE, it's crucial to contextualize its role within the hierarchy of controls. PPE is the last line of defense.[4] Wherever possible, engineering controls (e.g., fume hoods, ventilated enclosures) and administrative controls (e.g., standard operating procedures, training) should be the primary means of exposure reduction.[5][6] This guide assumes that such controls are in place and focuses on the necessary PPE to supplement them.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken.[7][8] Handling milligram quantities of a solid will have different exposure risks than preparing a stock solution or performing a large-scale synthesis.
Core PPE for Handling Clidinium-D5 Bromide
| PPE Component | Specification | Rationale and Best Practices |
| Gloves | Nitrile, powder-free.[4][9][10] Consider double-gloving for higher-risk procedures.[4] | Nitrile provides good chemical resistance. Powder-free gloves prevent the aerosolization and inhalation of the compound.[4] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[4] |
| Eye Protection | Safety glasses with side shields (minimum).[11] Chemical splash goggles are required when there is a risk of splashes.[11] | Protects against accidental splashes and airborne particles. Standard prescription glasses are not a substitute for safety eyewear. |
| Lab Coat | Long-sleeved with knit cuffs.[9] | Provides a removable barrier to protect skin and personal clothing from contamination. Knit cuffs provide a snug fit around the wrist, preventing exposure. |
| Respiratory Protection | Required when handling powders outside of a ventilated enclosure or when there is a risk of aerosol generation.[9][12] | A NIOSH-approved N95 respirator is the minimum recommendation for powders.[13] A full-face respirator may be necessary for spill cleanup or large-scale operations.[10] |
Procedural PPE Selection Workflow
The following diagram illustrates a decision-making process for selecting the appropriate level of PPE based on the experimental task.
Step-by-Step Guide to Donning and Doffing PPE
Donning (Putting On):
-
Lab Coat: Put on a clean, long-sleeved lab coat and fasten it completely.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don nitrile gloves, ensuring the cuffs of the gloves overlap with the cuffs of the lab coat. If double-gloving, don the first pair, then the second, ensuring a good fit.
Doffing (Taking Off): The goal is to avoid contaminating yourself.
-
Gloves (Outer Pair if double-gloved): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Lab Coat: Unfasten the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body. Fold it so the contaminated side is inward and place it in a designated laundry receptacle or disposal bag.
-
Eye Protection: Remove eye protection by handling the earpieces or strap.
-
Respirator (if used): Remove the respirator without touching the front.
-
Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[1]
Spill Management and Disposal Plan
Even with the best precautions, spills can occur. Having a clear plan is essential for a quick and safe response.
Minor Spills (in a fume hood):
-
Alert colleagues in the immediate area.
-
Wear appropriate PPE , including double nitrile gloves, a lab coat, and eye protection. A respirator may be necessary depending on the size of the spill.[12]
-
Absorb the spill with an inert material (e.g., sand or vermiculite). Do not use combustible materials like paper towels.[14]
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[12]
-
Decontaminate the area with a suitable cleaning agent, followed by a rinse with water.
-
Dispose of all contaminated materials , including gloves and absorbent pads, as hazardous waste.
Major Spills (outside of a fume hood):
-
Evacuate the area immediately.
-
Alert your supervisor and institutional safety office.
-
Restrict access to the spill area.
-
Wait for trained emergency personnel to clean up the spill.[12]
Disposal of Clidinium-D5 Bromide Waste:
All materials contaminated with Clidinium-D5 bromide, including excess compound, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[15]
Step-by-Step Disposal Protocol:
-
Segregate Waste: Do not mix Clidinium-D5 bromide waste with other waste streams.
-
Use Designated Containers: Collect all solid waste (e.g., contaminated gloves, wipes, plasticware) in a clearly labeled, sealed plastic bag or container.
-
Liquid Waste: Collect liquid waste in a compatible, sealed, and clearly labeled container.
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name ("Clidinium-D5 bromide"), and the associated hazards (e.g., "Toxic").
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Arrange for Pickup: Follow your institution's procedures for the pickup and disposal of chemical waste by the Environmental Health and Safety (EHS) department or a licensed contractor.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your valuable research can proceed without compromising well-being.
References
-
U.S. Food and Drug Administration. (n.d.). LIBRAX® (chlordiazepoxide HCl and clidinium bromide) CAPSULES. Retrieved from [Link]
-
PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Pharmaceutical International, Inc. (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]
-
Darnell, A. J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Oregon State University Environmental Health and Safety. (2009, August). Ethidium Bromide Waste. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]
-
TKS Publisher. (n.d.). Potent compound safety in the laboratory. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. Retrieved from [Link]
-
University of California, Santa Barbara Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]
-
National Institutes of Health, Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]
-
Rutgers University Environmental Health and Safety. (n.d.). Bromine. Retrieved from [Link]
-
Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]
-
Cleanroom Technology. (2023, February 8). How to set up a project for handling highly potent products. Retrieved from [Link]
-
Reddit. (2017, September 16). Safely handling a liter of Bromine?. r/chemistry. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (1981). Occupational Health Guidelines for Chemical Hazards (81-123). Centers for Disease Control and Prevention. Retrieved from [Link]
-
BioProcess International. (n.d.). Containment of High-Potency Products in a GMP Environment. Retrieved from [Link]
-
P2 InfoHouse. (2005, July 5). Laboratory Waste Management Guide. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pppmag.com [pppmag.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. osha.gov [osha.gov]
- 8. clarionsafety.com [clarionsafety.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. gerpac.eu [gerpac.eu]
- 14. ipo.rutgers.edu [ipo.rutgers.edu]
- 15. ehs.oregonstate.edu [ehs.oregonstate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
